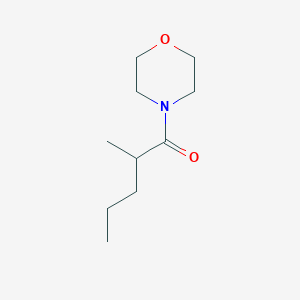
2-Methyl-1-morpholin-4-ylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-morpholin-4-ylpentan-1-one, also known as MDMB-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. MDMB-2201 has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of MDMB-2201 for recreational purposes is illegal in most countries. The focus of
Mechanism of Action
2-Methyl-1-morpholin-4-ylpentan-1-one acts as a potent agonist of the CB1 and CB2 receptors. The compound binds to these receptors and activates them, leading to the psychoactive effects of marijuana. 2-Methyl-1-morpholin-4-ylpentan-1-one has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which is responsible for the psychoactive effects of marijuana.
Biochemical and Physiological Effects:
2-Methyl-1-morpholin-4-ylpentan-1-one has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. The compound has been shown to cause hallucinations, paranoia, anxiety, and cognitive impairment. 2-Methyl-1-morpholin-4-ylpentan-1-one has also been shown to cause tachycardia, hypertension, and vasoconstriction. Additionally, the compound has been shown to suppress the immune system, leading to an increased risk of infections.
Advantages and Limitations for Lab Experiments
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, making it a valuable tool for studying the effects of synthetic cannabinoids. However, it is important to note that the use of 2-Methyl-1-morpholin-4-ylpentan-1-one for recreational purposes is illegal and can lead to severe legal consequences.
Future Directions
There are several future directions for the study of 2-Methyl-1-morpholin-4-ylpentan-1-one. One possible direction is to study the long-term effects of synthetic cannabinoids on the human body. Another possible direction is to study the effects of 2-Methyl-1-morpholin-4-ylpentan-1-one on different types of cells and tissues. Additionally, it would be interesting to study the effects of 2-Methyl-1-morpholin-4-ylpentan-1-one on different animal models to better understand its effects on the human body. Finally, it would be valuable to study the potential therapeutic uses of 2-Methyl-1-morpholin-4-ylpentan-1-one, such as in the treatment of pain or anxiety disorders.
Conclusion:
2-Methyl-1-morpholin-4-ylpentan-1-one is a synthetic cannabinoid that has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of 2-Methyl-1-morpholin-4-ylpentan-1-one for recreational purposes is illegal in most countries. The compound has been used in scientific research to study the effects of synthetic cannabinoids on the human body. 2-Methyl-1-morpholin-4-ylpentan-1-one has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. There are several future directions for the study of 2-Methyl-1-morpholin-4-ylpentan-1-one, including the study of its long-term effects, its effects on different types of cells and tissues, its effects on different animal models, and its potential therapeutic uses.
Synthesis Methods
2-Methyl-1-morpholin-4-ylpentan-1-one is synthesized by reacting 5-fluoro MDMB-PICA with morpholine and pentanone in the presence of a catalyst. The synthesis method is relatively simple and can be performed in a laboratory setting. However, it is important to note that the synthesis of 2-Methyl-1-morpholin-4-ylpentan-1-one for recreational purposes is illegal and can lead to severe legal consequences.
Scientific Research Applications
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. 2-Methyl-1-morpholin-4-ylpentan-1-one has been used to study the effects of synthetic cannabinoids on the central nervous system, cardiovascular system, and immune system.
properties
IUPAC Name |
2-methyl-1-morpholin-4-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-4-9(2)10(12)11-5-7-13-8-6-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQWKDCZXGVPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-morpholin-4-ylpentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)

![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)


![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
